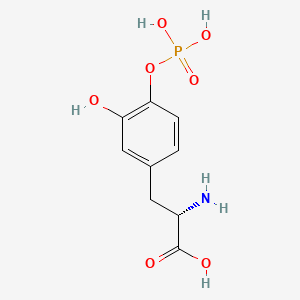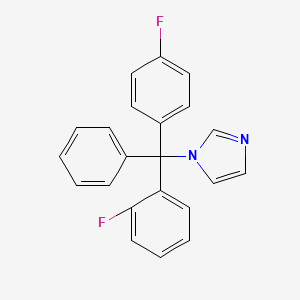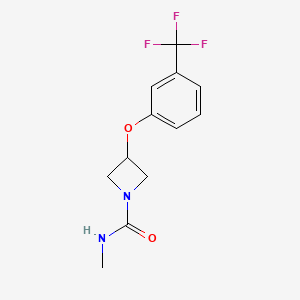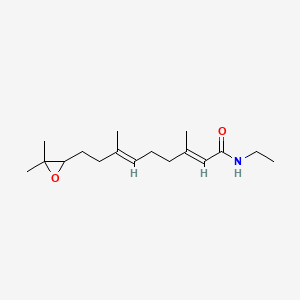
Foslevodopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foslevodopa is a drug that acts as a prodrug for levodopa. It was originally invented in the 1980s but was not developed for medical use at that time. Recently, it has attracted renewed interest due to its improved pharmacokinetics compared to levodopa itself. This compound is now approved for use in a subcutaneous infusion as a fixed-dose combination with foscarbidopa for the treatment of Parkinson’s disease .
Vorbereitungsmethoden
Foslevodopa and foscarbidopa are prepared by examining their equilibrium solubility and chemical stability in aqueous media with different pH values. Solutions of this compound and foscarbidopa (ratios ranging from 4:1 to 20:1) are prepared by dissolving pH-adjusted lyophilized materials in water and infused subcutaneously in healthy volunteers for up to 72 hours . This preparation method enables preclinical and clinical pharmacokinetic, safety, and tolerability studies in support of their advancement for the treatment of Parkinson’s disease .
Analyse Chemischer Reaktionen
Foslevodopa undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound demonstrates high water solubility and excellent chemical stability near physiological pH, enabling continuous subcutaneous infusion therapy . The major products formed from these reactions include stable levodopa plasma levels, which are maintained for up to 72 hours .
Wissenschaftliche Forschungsanwendungen
Foslevodopa has several scientific research applications, particularly in the field of medicine. It is used as a soluble formulation of levodopa and carbidopa prodrugs for the treatment of Parkinson’s disease. The continuous subcutaneous infusion of this compound and foscarbidopa has shown a favorable benefit/risk profile versus immediate-release levodopa and carbidopa in clinical trials . This treatment has been demonstrated to improve motor fluctuations significantly, with benefits in both on-time without troublesome dyskinesia and off-time .
Wirkmechanismus
Foslevodopa acts as a prodrug for levodopa. It inhibits aromatic amino-acid decarboxylase in peripheral tissues, which in turn inhibits the peripheral breakdown of levodopa. This increases the availability of levodopa at the blood-brain barrier, allowing a lower levodopa dose to be effective . The molecular targets and pathways involved include the dopaminergic neurons in the substantia nigra pars compacta, which are affected by dopamine deficiency in Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Foslevodopa is compared with other similar compounds such as levodopa and carbidopa. Unlike immediate-release levodopa and carbidopa, this compound and foscarbidopa are administered as a continuous subcutaneous infusion, which maintains stable levodopa levels and addresses the limitations of oral levodopa therapy . This unique delivery method provides a more consistent therapeutic effect and reduces motor fluctuations in patients with Parkinson’s disease .
Eigenschaften
CAS-Nummer |
97321-87-4 |
|---|---|
Molekularformel |
C9H12NO7P |
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
101141-95-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















